molecular formula C15H17NO2S B7754241 Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B7754241
M. Wt: 275.4 g/mol
InChI Key: VRHCKBIBFDYJKC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a phenyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of less toxic reagents and solvents is preferred to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets are still under investigation, but its antimicrobial and anticancer activities suggest it may interfere with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

ethyl 2-(4-ethylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-11-6-8-12(9-7-11)14-16-10(3)13(19-14)15(17)18-5-2/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHCKBIBFDYJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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